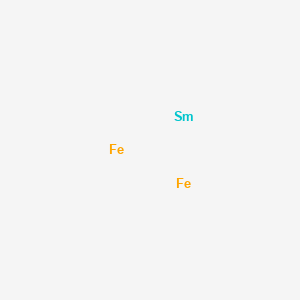
Iron;samarium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-samarium compounds are a class of materials that combine the properties of iron and samarium, a rare-earth element. These compounds are known for their unique magnetic properties, making them valuable in various industrial and scientific applications. Samarium, with the atomic number 62, belongs to the lanthanide series and is classified as a rare-earth metal. Iron, on the other hand, is a transition metal with the atomic number 26. When combined, these elements form compounds that exhibit high magnetocrystalline anisotropy and significant magnetic strength .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iron-samarium compounds typically involves high-temperature solid-state reactions. One common method is the reduction of samarium oxide (Sm₂O₃) with iron in a hydrogen atmosphere at elevated temperatures. Another approach involves the direct combination of samarium and iron powders, followed by annealing at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of iron-samarium compounds, particularly samarium-cobalt magnets, involves melting samarium and iron with other elements like cobalt. The molten mixture is then rapidly cooled to form a solid solution, which is subsequently annealed to achieve the desired magnetic properties.
Analyse Des Réactions Chimiques
Types of Reactions: Iron-samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium can react with halogens to form samarium halides, while iron can participate in redox reactions with various oxidizing and reducing agents .
Common Reagents and Conditions: Common reagents used in reactions involving iron-samarium compounds include halogens (e.g., chlorine, bromine), hydrogen, and various acids. These reactions typically occur under controlled conditions, such as elevated temperatures and inert atmospheres, to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving iron-samarium compounds include samarium halides, iron oxides, and various intermetallic compounds. These products are often used as precursors for further chemical synthesis or as functional materials in various applications .
Applications De Recherche Scientifique
Iron-samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various organic reactions, including reductions and cyclizations. In biology and medicine, samarium-based compounds are explored for their potential in bio-imaging and cancer treatment due to their unique optical and magnetic properties . In industry, iron-samarium compounds are essential components of high-performance permanent magnets used in electric motors, wind turbines, and other applications requiring strong magnetic fields .
Mécanisme D'action
The mechanism of action of iron-samarium compounds is primarily related to their magnetic properties. Samarium, in its +3 oxidation state, contributes to the high magnetocrystalline anisotropy, while iron provides the necessary magnetic strength. The combination of these elements results in compounds with exceptional magnetic performance. The molecular targets and pathways involved in their action include the alignment of magnetic domains and the stabilization of magnetic moments .
Comparaison Avec Des Composés Similaires
Iron-samarium compounds can be compared with other rare-earth-transition metal compounds, such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅). While neodymium-iron-boron magnets are known for their high magnetic strength, they are less stable at high temperatures compared to samarium-cobalt magnets. Iron-samarium compounds, particularly samarium-iron-nitrogen (Sm₂Fe₁₇N₃), offer a balance between magnetic strength and thermal stability, making them suitable for applications requiring both properties .
List of Similar Compounds:- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo₅)
- Samarium-iron-nitrogen (Sm₂Fe₁₇N₃)
- Samarium-iron-tantalate (SmFe₀.₅Ta₁.₅O₆)
Propriétés
Numéro CAS |
12023-36-8 |
|---|---|
Formule moléculaire |
Fe2Sm |
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
iron;samarium |
InChI |
InChI=1S/2Fe.Sm |
Clé InChI |
AVEZYUUHOQACRW-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


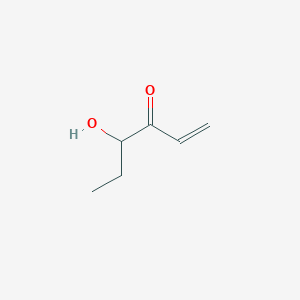
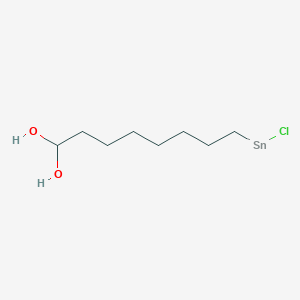




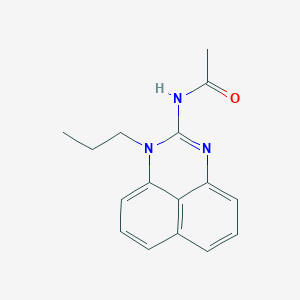
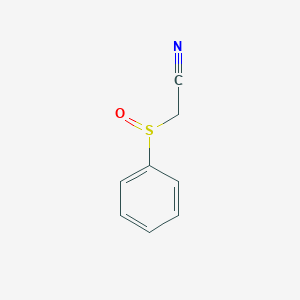
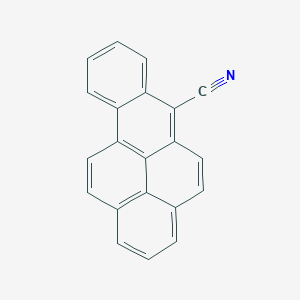
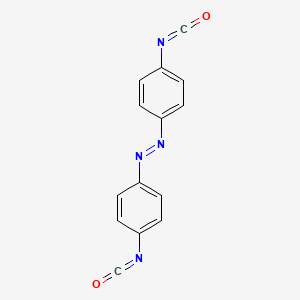
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)

